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Cat. No.: B15470638 Get Quote

Abstract
This document provides detailed application notes and protocols for the synthesis of 2-
Propynamide, N,N-diethyl-, also known as N,N-diethylpropiolamide. This compound is a

valuable building block in organic synthesis and drug discovery. The primary synthesis route

involves the reaction of a propiolate ester with diethylamine in an aqueous medium at a

controlled temperature to favor amide formation over Michael addition. Alternative methods,

such as the use of coupling agents or the conversion of propiolic acid to its acid chloride, are

also discussed. This protocol is intended for researchers, scientists, and professionals in drug

development.

Introduction
N,N-diethyl-2-propynamide is a terminal alkyne-containing amide that serves as a versatile

precursor in various chemical transformations, including click chemistry, cycloadditions, and as

a building block for more complex molecules. The synthesis of this compound requires careful

control of reaction conditions to achieve high yields and purity, primarily by avoiding the

formation of the Michael addition byproduct, ethyl 3-(diethylamino)acrylate. The most effective

and straightforward method presented is the direct aminolysis of a propiolate ester with

diethylamine.
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Property Value

IUPAC Name 2-Propynamide, N,N-diethyl-

Other Names N,N-diethylpropiolamide

CAS Number 4079-68-9

Molecular Formula C₇H₁₁NO

Molecular Weight 125.17 g/mol

Appearance Colorless to yellowish transparent liquid.[1]

Boiling Point 118 - 121 °C.[1]

Density 0.75 - 0.85 g/cm³ (at 20°C).[1]

Solubility Sparingly soluble in water, soluble in acids.[1]

Synthesis Protocols
Two primary methods for the synthesis of N,N-diethyl-2-propynamide are detailed below.

Method 1 is the recommended procedure due to its milder conditions and avoidance of

hazardous reagents.

Method 1: Aminolysis of a Propiolate Ester
This method is adapted from a general procedure for the synthesis of N-alkyl 2-propynamides

and is expected to provide the desired product with good yield and purity.[2] The key to this

synthesis is the use of water as a solvent and a low reaction temperature to suppress the

competing Michael addition reaction.

Reaction Scheme:

Materials:

Methyl propiolate or Ethyl propiolate

Diethylamine
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Deionized water

Ethyl acetate

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Ice bath

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Experimental Procedure:

To a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath,

add deionized water (e.g., 30 mL for a 100 mmol scale reaction).

Add diethylamine (1.05 equivalents) to the chilled water with stirring.

Slowly add the propiolate ester (1.0 equivalent, e.g., methyl propiolate or ethyl propiolate)

dropwise to the aqueous diethylamine solution over a period of 30 minutes, ensuring the

temperature remains at 0°C.

After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2

hours.

Upon completion of the reaction, extract the aqueous mixture with ethyl acetate (3 x 40 mL).

Combine the organic extracts and wash with a saturated aqueous solution of NaHCO₃ (20

mL).

Dry the organic phase over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude N,N-diethyl-2-propynamide.

The crude product can be further purified by vacuum distillation if necessary.

Quantitative Data (Expected):

Parameter Value Reference

Reactant Ratio (Amine:Ester) 1.05 : 1.0 [2]

Reaction Temperature 0 °C [2]

Reaction Time 2.5 hours [2]

Solvent Water [2]

Expected Yield 70-90% [2]

Method 2: Acyl Chloride Formation Followed by
Amination
This is a classic method for amide synthesis. It involves the conversion of propiolic acid to the

more reactive propioloyl chloride, which is then reacted with diethylamine. This method is

effective but requires the handling of thionyl chloride, a corrosive and hazardous reagent.

Reaction Scheme:

Materials:

Propiolic acid

Thionyl chloride (SOCl₂)

Diethylamine

Anhydrous diethyl ether or dichloromethane

Triethylamine (or another suitable base)
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Ice bath

Round-bottom flask

Magnetic stirrer

Reflux condenser

Dropping funnel

Experimental Procedure:

Step 1: Synthesis of Propioloyl Chloride

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place

propiolic acid.

Slowly add an excess of thionyl chloride (e.g., 2 equivalents).

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.

Distill the excess thionyl chloride to obtain crude propioloyl chloride.

Step 2: Synthesis of N,N-diethyl-2-propynamide

Dissolve diethylamine (2 equivalents) in anhydrous diethyl ether in a round-bottom flask

cooled in an ice bath.

Slowly add a solution of propioloyl chloride (1 equivalent) in anhydrous diethyl ether to the

stirred diethylamine solution.

After the addition is complete, allow the reaction to stir for an additional hour at room

temperature.

Filter the reaction mixture to remove the diethylamine hydrochloride salt.

Wash the filtrate with water and then with a saturated brine solution.

Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield N,N-diethyl-2-propynamide.

Experimental Workflow and Diagrams
Synthesis Workflow (Method 1)

Reactant Preparation

Reaction Workup & PurificationPropiolate Ester

Reaction at 0°C in Water

Diethylamine

Ethyl Acetate Extraction
2.5h

NaHCO₃ Wash Drying (Na₂SO₄) Concentration Vacuum Distillation N,N-diethyl-2-propynamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N,N-diethyl-2-propynamide via aminolysis.

Signaling Pathways and Applications
N,N-diethyl-2-propynamide is not typically associated with specific signaling pathways itself but

is a valuable tool in chemical biology and drug discovery for the synthesis of molecules that do

interact with such pathways. The terminal alkyne group allows for its use in copper-catalyzed

azide-alkyne cycloaddition (CuAAC) "click chemistry" to attach it to various scaffolds, such as

peptides, proteins, or small molecules, which can then be used to probe biological systems.
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Caption: Applications of N,N-diethyl-2-propynamide in chemical synthesis.

Conclusion
The synthesis of N,N-diethyl-2-propynamide is most effectively achieved through the

aminolysis of a propiolate ester with diethylamine in an aqueous medium at 0°C. This method

provides a high yield of the desired amide while minimizing the formation of the Michael

addition byproduct. The resulting compound is a versatile building block for the synthesis of a

wide range of functionalized molecules for applications in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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